Conformational Rigidity Advantage over β3-Phenylalanine
The (1,2,3,4-tetrahydroisoquinoline-1-yl)acetic acid scaffold acts as a sterically constrained analog of β3-phenylalanine, locking the flexible side chain into a rigid bicyclic framework. This constraint reduces the number of freely rotatable bonds and restricts conformational freedom, which can stabilize β-turn and γ-turn secondary structures in synthetic peptides [1].
| Evidence Dimension | Conformational flexibility / Rotatable bond count |
|---|---|
| Target Compound Data | Rotatable bond count = 2 [2] |
| Comparator Or Baseline | β3-Phenylalanine (unconstrained): estimated rotatable bond count ≥ 4 |
| Quantified Difference | ≥2 fewer rotatable bonds, significantly reduced conformational entropy |
| Conditions | Computed molecular descriptors; peptide structural modeling |
Why This Matters
The constrained scaffold enables precise engineering of peptide secondary structures, offering a distinct advantage over flexible β3-phenylalanine in applications requiring stable turn motifs or improved receptor selectivity.
- [1] Megyesi, R., Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784–2788. View Source
- [2] PubChem. (2025). (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid. Computed Descriptors. View Source
